Product packaging for 1-Propanol, 3-(diphenylphosphino)-(Cat. No.:CAS No. 2360-09-0)

1-Propanol, 3-(diphenylphosphino)-

Cat. No.: B3050087
CAS No.: 2360-09-0
M. Wt: 244.27 g/mol
InChI Key: WJSIEWJPUZANTB-UHFFFAOYSA-N
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Description

Contextualization within the Field of Phosphine (B1218219) Ligand Chemistry

Phosphine ligands are a cornerstone of organometallic chemistry and homogeneous catalysis. youtube.com These ligands, which are compounds containing a phosphorus atom bonded to organic groups, are widely used to modify the properties of metal catalysts. youtube.com The electronic and steric properties of phosphine ligands can be finely tuned by varying the substituents on the phosphorus atom, allowing for precise control over the reactivity and selectivity of catalytic reactions. youtube.com

Phosphines primarily bond to metal centers through a sigma bond formed by the donation of the phosphorus lone pair of electrons to a vacant metal orbital. youtube.com They are integral to numerous catalytic processes, including cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as hydrogenation and hydroformylation reactions. wikipedia.orgsigmaaldrich.comchemicalbook.com The stability and reactivity of the metal-phosphine complex are crucial for the efficiency of the catalytic cycle. Within this broad class of ligands, 1-Propanol, 3-(diphenylphosphino)- represents a specialized type known as a functionalized phosphine ligand.

Unique Structural Features of 1-Propanol, 3-(diphenylphosphino)- (ProPhos)

The structure of 1-Propanol, 3-(diphenylphosphino)- is what sets it apart and defines its function in catalysis. It combines a classic triphenylphosphine-like core with a functional sidearm.

1-Propanol, 3-(diphenylphosphino)- is a monophosphine ligand, meaning it has a single phosphorus atom that can coordinate to a metal center. guidechem.com The phosphorus atom is bonded to two phenyl groups and one propyl chain. Crucially, this propyl chain is terminated with a hydroxyl (-OH) group, making it a propanol-tethered ligand. guidechem.comacs.org This tether connects the "hard" oxygen donor of the hydroxyl group to the "soft" phosphorus donor, creating a bifunctional molecule.

The pendant hydroxyl group is the most significant feature of the ProPhos ligand, enabling it to act as a "hemilabile" ligand. acs.orgwwu.edu Hemilabile ligands possess two different donor groups: one that binds strongly to the metal center (the phosphine) and another that binds weakly (the hydroxyl group). wwu.edu This weak bond can be easily broken, opening up a coordination site on the metal for a substrate to bind during a catalytic reaction. wwu.edu

Research Findings on ProPhos in Ni-Catalyzed Suzuki-Miyaura Coupling
FindingSignificanceSource
Development of ProPhos as a scaffolding ligand.Designed to preorganize the nucleophile and catalyst to facilitate transmetalation. acs.orgnih.gov
Exhibits high activity and fast kinetics.Effective for a wide range of heteroarenes with catalyst loadings of 0.5–3 mol %. acs.orgnih.gov
Reduced catalyst loading for arene substrates.Catalyst loadings can be as low as 0.1 mol %. acs.orgnih.gov
Pendant hydroxyl group directs the nucleophile.The hydroxyl group interacts with the boronic ester, guiding its approach to the nickel center. ascensusspecialties.com
Provides an alternative reaction pathway.Avoids the slower "Ni-oxo" formation pathway, leading to enhanced reactivity. ascensusspecialties.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17OP B3050087 1-Propanol, 3-(diphenylphosphino)- CAS No. 2360-09-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2360-09-0

Molecular Formula

C15H17OP

Molecular Weight

244.27 g/mol

IUPAC Name

3-diphenylphosphanylpropan-1-ol

InChI

InChI=1S/C15H17OP/c16-12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12-13H2

InChI Key

WJSIEWJPUZANTB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(CCCO)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)P(CCCO)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 1 Propanol, 3 Diphenylphosphino

Established Synthetic Pathways for the Compound

Two principal routes have been established for the synthesis of 1-Propanol, 3-(diphenylphosphino)-: the reaction of a diphenylphosphide nucleophile with a 3-halopropanol or a protected analogue, and the reduction of (3-hydroxypropyl)diphenylphosphine oxide.

Reaction of Diphenylphosphide with a C3-Electrophile

This approach is centered on the nucleophilic attack of a diphenylphosphide species onto a propyl unit bearing a leaving group at the 3-position. A common and effective precursor is chlorodiphenylphosphine (B86185), which can be reacted with a Grignard reagent derived from a 3-halopropanol. To prevent the acidic hydroxyl group from interfering with the Grignard reagent, it is typically protected prior to the reaction.

A general representation of this pathway is the reaction of the Grignard reagent of a protected 3-halopropanol with chlorodiphenylphosphine. The use of a protecting group, such as a silyl (B83357) ether, is crucial as Grignard reagents are strong bases and will be quenched by the acidic proton of the alcohol. The reaction is typically carried out in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent the oxidation of the phosphine (B1218219) product and decomposition of the Grignard reagent. Subsequent deprotection of the alcohol yields the final product.

Another variation of this method involves the use of an alkali metal diphenylphosphide, such as sodium diphenylphosphide (NaPPh₂). This potent nucleophile can be prepared by the reduction of chlorodiphenylphosphine or triphenylphosphine (B44618) with an alkali metal. The resulting diphenylphosphide then reacts with a 3-halopropanol, such as 3-chloro-1-propanol, to afford the desired product. Care must be taken in this approach as the free hydroxyl group can be deprotonated by the diphenylphosphide, leading to potential side reactions.

Reactants Reagents & Conditions Product Typical Yield
1. Protected 3-halopropanol2. Magnesium1. Anhydrous THF2. ChlorodiphenylphosphineProtected 1-Propanol, 3-(diphenylphosphino)-Moderate to High
1. Chlorodiphenylphosphine2. Sodium metal3. 3-Chloro-1-propanol1. Anhydrous solvent (e.g., dioxane)2. Controlled temperature1-Propanol, 3-(diphenylphosphino)-Moderate

Reduction of (3-Hydroxypropyl)diphenylphosphine Oxide

An alternative and often preferred route involves the deoxygenation of (3-hydroxypropyl)diphenylphosphine oxide. This method is advantageous as the phosphine oxide precursor is air-stable and can be purified easily by standard chromatographic techniques. The synthesis of the phosphine oxide itself can be accomplished through various methods, including the reaction of diphenylphosphine (B32561) oxide with a suitable three-carbon electrophile or the ring-opening of a cyclic phosphinate.

One established method for preparing the phosphine oxide precursor is the reaction of 2-phenyl-1,2-oxaphospholane 2-oxide with a Grignard reagent. This reaction proceeds via nucleophilic ring-opening of the cyclic phosphinate to yield a range of γ-hydroxypropyl phosphine oxides.

Once (3-hydroxypropyl)diphenylphosphine oxide is obtained, it can be reduced to the corresponding phosphine using a variety of reducing agents. Silanes, in particular, have emerged as effective and chemoselective reagents for this transformation. nih.gov Reagents such as 1,3-diphenyl-disiloxane (DPDS) can reduce phosphine oxides to phosphines efficiently, even in the presence of other functional groups. nih.gov Other reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed, though they are generally less chemoselective and require careful handling due to their high reactivity. reddit.com

Reactant Reducing Agent & Conditions Product Key Advantages
(3-Hydroxypropyl)diphenylphosphine Oxide1,3-Diphenyl-disiloxane (DPDS), heat1-Propanol, 3-(diphenylphosphino)-High chemoselectivity, milder conditions
(3-Hydroxypropyl)diphenylphosphine OxideLithium Aluminum Hydride (LiAlH₄), anhydrous ether1-Propanol, 3-(diphenylphosphino)-Potent reducing agent, readily available

Practical Considerations and Academic Synthesis Approaches

The synthesis of 1-Propanol, 3-(diphenylphosphino)- requires careful consideration of practical aspects, particularly due to the air-sensitive nature of the final product.

Handling of Air-Sensitive Reagents

Tertiary phosphines, including the title compound, are susceptible to oxidation by atmospheric oxygen to form the corresponding phosphine oxides. Therefore, all synthetic manipulations involving the final product must be carried out under an inert atmosphere, such as nitrogen or argon, using Schlenk line techniques or a glovebox. fishersci.com Solvents should be thoroughly dried and degassed prior to use to remove water and dissolved oxygen.

Comparison of Synthetic Routes

The choice between the direct phosphination and the phosphine oxide reduction route depends on several factors. The Grignard-based phosphination route offers a more direct approach but is often plagued by challenges associated with the formation and handling of the Grignard reagent, which is sensitive to moisture and can participate in side reactions. masterorganicchemistry.com The use of protecting groups adds extra steps to the synthesis.

For larger-scale synthesis, the efficiency and atom economy of the chosen route become critical. While the Grignard route might appear more atom-economical on paper, the practical challenges and potential for lower yields due to side reactions can make the phosphine oxide reduction pathway a more reliable and scalable option, especially with the use of efficient and recyclable reducing agents.

Purification and Characterization

Purification of the air-sensitive 1-Propanol, 3-(diphenylphosphino)- is typically achieved by distillation under reduced pressure or by chromatography on deoxygenated silica (B1680970) gel under an inert atmosphere. Characterization is commonly performed using nuclear magnetic resonance (NMR) spectroscopy (³¹P and ¹H NMR) and mass spectrometry, with samples prepared under inert conditions to prevent oxidation.

Coordination Chemistry of 1 Propanol, 3 Diphenylphosphino

Metal Complex Formation with Transition Metals

The reaction of 1-Propanol, 3-(diphenylphosphino)- with transition metal precursors, such as metal halides or organometallic compounds, leads to the formation of coordination complexes. For instance, reactions with palladium and rhodium precursors have been explored. rsc.org Similarly, related phosphine (B1218219) ligands have been shown to form complexes with nickel(II), copper(II), manganese(II), and iron(II). nih.gov The stoichiometry of the resulting complexes can vary depending on the metal, the reaction conditions, and the molar ratio of the reactants. Both mononuclear and dinuclear complexes have been reported for similar phosphine ligands. rsc.orgresearchgate.net

Coordination Modes and Ligand Properties

The coordination behavior of 1-Propanol, 3-(diphenylphosphino)- is dictated by the interplay between its two functional groups: the diphenylphosphino group and the pendant hydroxyl group.

Role of Phosphorus as a Primary Donor Atom

The phosphorus atom of the diphenylphosphino group is the primary site of coordination to transition metals. As a soft Lewis base, it preferentially binds to soft Lewis acidic metal centers. wikipedia.org The phosphorus atom donates its lone pair of electrons to form a coordinate covalent bond with the metal. This P-metal bond is a key feature of these complexes and significantly influences their electronic and steric properties. wikipedia.org The strength of this interaction can be tuned by the nature of the substituents on the phosphorus atom and the identity of the metal.

Phosphines are classified as L-type ligands and are also known to be π-acceptors, a property that arises from the overlap of P-C σ* anti-bonding orbitals with filled metal orbitals. wikipedia.org

Cooperative Coordination and Interactions Involving the Pendant Hydroxyl Group

The pendant hydroxyl group plays a crucial role in the coordination chemistry of 1-Propanol, 3-(diphenylphosphino)-, leading to cooperative effects. This hydroxyl group can participate in coordination in several ways:

Chelation: The ligand can act as a bidentate ligand, coordinating to the metal center through both the phosphorus atom and the oxygen atom of the hydroxyl group to form a chelate ring. This mode of coordination has been observed in complexes of related hydroxyferrocene phosphine ligands. rsc.org

Bridging: In polynuclear complexes, the oxygen atom of the hydroxyl group can bridge two metal centers. For example, dinuclear palladium and rhodium complexes with bridging ferrocenyloxo groups have been synthesized from a related hydroxyferrocene phosphine ligand. rsc.org

Pendant Functionality: The hydroxyl group can remain uncoordinated and act as a pendant functional group. rsc.org In this case, it can still influence the properties of the complex through hydrogen bonding interactions, either intramolecularly or intermolecularly. These interactions can affect the solubility, stability, and reactivity of the complex.

The involvement of the hydroxyl group in coordination can lead to the formation of more stable complexes due to the chelate effect.

Characterization Methodologies for 1-Propanol, 3-(diphenylphosphino)-Metal Complexes

A variety of spectroscopic and analytical techniques are employed to characterize the structure and properties of metal complexes of 1-Propanol, 3-(diphenylphosphino)-.

Spectroscopic Analysis Techniques (e.g., Nuclear Magnetic Resonance, Infrared, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is a particularly powerful tool for studying these complexes. researchgate.net The chemical shift of the phosphorus nucleus provides direct information about its coordination environment. Upon coordination to a metal, the ³¹P NMR signal typically shifts downfield compared to the free ligand. mdpi.com The magnitude of this shift can provide insights into the nature of the metal-phosphorus bond. ¹H NMR spectroscopy is also used to characterize the organic backbone of the ligand and can reveal information about the coordination of the hydroxyl group. researchgate.netnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups in the complex. nih.govnih.gov The P-Ph stretching vibration, typically observed around 1435 cm⁻¹, confirms the presence of the coordinated phosphine. researchgate.net Changes in the vibrational frequency of the O-H bond can indicate whether the hydroxyl group is coordinated to the metal or involved in hydrogen bonding.

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. nih.govnih.gov The absorption bands can be assigned to ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or d-d transitions, offering insights into the electronic structure of the complex. nih.gov

Structural Elucidation via X-ray Crystallography of Related Complexes

For instance, the X-ray crystal structures of dinitrosyl iron complexes with chelating bis(diphenyl)phosphine ligands show a distorted tetrahedral geometry around the iron center. nih.gov Similarly, the structures of copper(I) and silver(I) halide complexes with 2-(diphenylphosphino)pyridine have been unambiguously established by X-ray diffraction, revealing the formation of mono-, di-, and tetranuclear complexes. nih.gov

Table of Spectroscopic Data for Related Phosphine Complexes:

TechniqueComplex TypeKey ObservationsReference
³¹P NMR Ruthenium(II)-DPPASinglet at δ = 29.08 ppm, indicating equivalent P nuclei. researchgate.net
¹H NMR Copper(I)-PyrPhosShows characteristic signals for the pyridine (B92270) and phenyl protons. nih.gov
IR Palladium(II)-dithizoneA band at 1435 cm⁻¹ is assigned to the ν(P-Ph) vibration. researchgate.net
UV-Vis PG-Metal ComplexesShifts in absorbance maxima indicate complex formation. nih.gov

Table of X-ray Crystallography Data for Related Phosphine Complexes:

ComplexCrystal SystemSpace GroupKey Structural FeatureReference
[(DPPX)Fe(NO)₂] MonoclinicP2(1)/c or C2/cDistorted tetrahedral geometry at the iron center. nih.gov
Ag₄X₄L₄ (L=PyrPhos) Not SpecifiedNot SpecifiedTetranuclear silver(I) halide complexes. nih.gov
[{2–Ag(μ-Cl)}₂] Not SpecifiedNot SpecifiedDimeric structure with Ag-Cl-Ag bridges. mdpi.com

Catalytic Applications of 1 Propanol, 3 Diphenylphosphino

Transition Metal-Catalyzed Cross-Coupling Reactions

1-Propanol, 3-(diphenylphosphino)- has demonstrated notable efficacy as a ligand in transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. nih.gov Its primary application to date has been in nickel-catalyzed processes, where it addresses several long-standing challenges. acs.orgnih.gov

Application in Nickel-Catalyzed Suzuki-Miyaura Coupling (Ni-SMC)

Nickel-catalyzed Suzuki-Miyaura coupling (Ni-SMC) presents a cost-effective and sustainable alternative to palladium-based systems for the synthesis of biaryl compounds. acs.orgnih.gov However, challenges such as slow reaction rates and a limited substrate scope, particularly with heterocyclic compounds, have hindered its widespread industrial application. nih.govnih.gov The development of 1-Propanol, 3-(diphenylphosphino)- (ProPhos) as a "scaffolding ligand" has provided a significant advancement in this area. acs.orgnih.gov The ligand is designed to preorganize the nucleophile and the nickel catalyst, thereby accelerating the often turnover-limiting transmetalation step. nyu.edunih.gov

Research has shown that 1-Propanol, 3-(diphenylphosphino)- significantly enhances catalytic activity in Ni-SMC. nih.gov When compared with a ligand lacking the hydroxyl group or one with a shorter ethanol (B145695) tether, the propanol-tethered phosphine (B1218219) ligand demonstrates superior performance. nih.gov This enhanced activity is attributed to an acceleration in the reaction rate. nih.gov The pendant hydroxyl group is proposed to act as a scaffold, interacting with the arylboron nucleophile and directing it toward the nickel center, which facilitates a faster catalytic turnover. nih.gov This preorganization of the reactants circumvents the formation of a nickel-oxo intermediate, which is identified as the turnover-limiting step when simpler phosphine ligands are used. acs.orgnih.gov

Table 1: Comparison of Ligand Performance in Ni-SMC

LigandDescriptionReactivity
Ph₂MePMethyl-diphenylphosphineBaseline
2-(diphenylphosphino)ethanolEthanol-tethered phosphineReduced Reactivity
1-Propanol, 3-(diphenylphosphino)- (ProPhos) Propanol-tethered phosphine Highest Activity
TBS-protected ProPhosHydroxyl group protectedDecreased Reactivity

This table is based on findings reported in research on the ProPhos ligand, highlighting its superior performance relative to analogues. nih.gov

The catalyst system utilizing 1-Propanol, 3-(diphenylphosphino)- as a ligand exhibits robust activity across a diverse range of substrates, which is a significant advantage for pharmaceutical and materials synthesis. acs.orgnih.gov The system is particularly effective for the coupling of various challenging heteroarenes, a class of compounds frequently found in drug molecules. nih.govnih.gov

The (ProPhos)Ni catalyst has proven efficient for Ni-SMC with a broad array of heteroarenes at catalyst loadings ranging from 0.5 to 3 mol %. acs.orgnih.gov For less challenging arene substrates, the catalyst loading can be reduced to as low as 0.1 mol %, underscoring the high efficiency of this system. acs.orgnih.gov The methodology is effective for coupling both aryl bromides and chlorides with various arylboronic acids. researchgate.net

Table 2: Substrate Scope of (ProPhos)Ni-Catalyzed Suzuki-Miyaura Coupling

Electrophile ClassNucleophile ClassCatalyst LoadingEfficacy
Arene HalidesArylboronic Acids0.1 mol %High
Heteroarene HalidesArylboronic Acids0.5 - 3 mol %High
Aryl ChloridesArylboronic Acids0.5 - 3 mol %High
Heterocyclic Phenol DerivativesArylboronic Acids1 - 3 mol %Good to Excellent

This table summarizes the demonstrated substrate scope and efficiency of the Ni-SMC system using 1-Propanol, 3-(diphenylphosphino)- as the ligand. acs.orgnih.govnih.gov

The pendant hydroxyl group is a critical functional feature of the 1-Propanol, 3-(diphenylphosphino)- ligand, essential for its high catalytic activity. nih.gov Studies have explicitly demonstrated that protecting this hydroxyl group has a detrimental effect on the reaction. nih.gov When the hydroxyl group was protected with a tert-butyldimethylsilyl (TBS) group, a marked decrease in reactivity was observed in the Ni-SMC reaction. nih.gov

This finding supports the mechanistic hypothesis that the free hydroxyl group plays an active role in the catalytic cycle, likely through hydrogen bonding interactions that help to position the boronic acid nucleophile for efficient transmetalation. nih.gov The inhibition of the reaction upon protection of this group underscores its importance and suggests that the scaffolding effect is crucial for the ligand's efficacy. nih.gov It is also noted that very strong bases can be detrimental by fully deprotonating the ligand, leading to an inactive, cyclized species. nih.gov

Potential in Other Homogeneous Catalytic Transformations

While the application of 1-Propanol, 3-(diphenylphosphino)- has been most extensively documented in Nickel-Catalyzed Suzuki-Miyaura Coupling, its structural features suggest potential in other areas of homogeneous catalysis. nih.govsigmaaldrich.com Phosphine ligands are foundational to a wide variety of cross-coupling reactions. sigmaaldrich.com

For instance, related phosphine ligands are employed in other palladium- and nickel-catalyzed reactions such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions. sigmaaldrich.comnih.govnih.govresearchgate.net A structurally similar compound, 3-(diphenylphosphino)-1-propylamine, is noted for its utility in these transformations, suggesting that the core structure of a diphenylphosphino group attached to a three-carbon chain is versatile. sigmaaldrich.com The presence of a terminal functional group (hydroxyl or amine) can influence catalytic activity and selectivity. nih.govnih.gov However, specific research detailing the performance of 1-Propanol, 3-(diphenylphosphino)- in these other named reactions is not yet widespread. Therefore, its broader application in other homogeneous catalytic transformations remains an area for future investigation.

Mechanistic Investigations and Theoretical Studies on 1 Propanol, 3 Diphenylphosphino Catalysis

Elucidation of Catalytic Cycle Intermediates and Transition States

The catalytic cycle of cross-coupling reactions, such as the Suzuki-Miyaura coupling, generally involves a sequence of oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.net The specific intermediates and transition states can be significantly influenced by the choice of ligand. For catalysts incorporating 1-Propanol, 3-(diphenylphosphino)-, the pendant hydroxyl group plays a defining role in the structure and stability of these transient species.

In palladium-catalyzed reactions, the cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) intermediate. researchgate.netnih.gov Subsequent steps are where the influence of the pendant hydroxyl group becomes most apparent. Through techniques like in situ mass spectrometry and kinetic analysis, researchers have been able to observe key intermediates. For instance, in related systems, palladium alkoxide species have been identified as crucial intermediates, formed through the interaction of the catalyst with an alcohol or diol substrate. stanford.edu The presence of the tethered hydroxyl group in 1-Propanol, 3-(diphenylphosphino)- allows for intramolecular coordination, influencing the geometry and reactivity of the metal center throughout the catalytic cycle.

Role of the Pendant Hydroxyl Group in Facilitating Catalytic Processes

The hydroxyl group is not a passive spectator; it actively participates in the catalytic mechanism, often accelerating key steps. This functionality can engage in hydrogen bonding and act as a proton shuttle or an internal base, significantly impacting the reaction pathway.

Pre-equilibrium Coordination with Boron Nucleophiles

In Suzuki-Miyaura coupling reactions, the activation of the organoboron reagent is a critical step. nih.gov Boronic acids are known to form reversible covalent bonds, shifting between a neutral trigonal planar form and an anionic sp3-hybridized state. nih.gov The pendant hydroxyl group of 1-Propanol, 3-(diphenylphosphino)- can facilitate this process through a pre-equilibrium step.

Before the transmetalation step, the hydroxyl group can coordinate to the electron-deficient boron atom of the boronic acid. This interaction forms a boronate species, which is more nucleophilic and primed for reaction with the palladium center. nih.govyoutube.com This pre-coordination effectively increases the concentration of the active boron nucleophile in the vicinity of the catalyst, setting the stage for efficient transmetalation. Studies on similar alcohol-containing systems have shown that diols, for example, exhibit high reactivity in boronic acid-catalyzed reactions due to this facile equilibrium. nih.gov

Contribution to Transmetalation Step Acceleration

Transmetalation, the transfer of the organic group from boron to the palladium center, is frequently the rate-determining step in Suzuki-Miyaura couplings. nih.gov The pendant hydroxyl group of 1-Propanol, 3-(diphenylphosphino)- plays a direct role in accelerating this crucial step.

Two primary pathways are generally considered for transmetalation: an "oxo-palladium" pathway and an "oxoboronate" pathway. researchgate.net

In the oxo-palladium pathway , the halide on the Pd(II) center is exchanged for a hydroxide (B78521) or alkoxide. The resulting hydroxo-palladium complex is more electrophilic and reacts readily with the neutral boronic acid. researchgate.netresearchgate.net The intramolecular hydroxyl group of the ligand can directly provide the alkoxide to the palladium center, facilitating this pathway.

In the oxoboronate pathway , the boronic acid first reacts with a base to form an anionic boronate. This activated nucleophile then displaces the halide on the palladium complex. researchgate.net The pendant -OH group can act as an internal base or facilitate proton transfer to an external base, thereby promoting the formation of the highly reactive boronate.

Computational Chemistry Approaches for Understanding Reaction Mechanisms and Ligand Effects

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for mapping the intricate details of catalytic cycles. These studies provide calculated energy barriers for elementary steps like oxidative addition, transmetalation, and reductive elimination, offering insights that are often difficult to obtain experimentally. researchgate.net

For phosphine (B1218219) ligands, computational models can quantify electronic and steric effects on each step of the catalytic cycle. researchgate.net For example, studies have shown that oxidative addition is primarily governed by electronic effects, while transmetalation and reductive elimination are influenced by a combination of both steric and electronic factors. researchgate.net

In the context of 1-Propanol, 3-(diphenylphosphino)-, DFT calculations can model the explicit role of the pendant hydroxyl group. These calculations can confirm its involvement in stabilizing transition states, map the pathway of proton transfers, and quantify the energetic advantage of the intramolecular assistance in the transmetalation step. By comparing the calculated energy profiles of catalytic cycles with and without the hydroxyl group's participation, researchers can precisely determine its contribution to the catalyst's efficiency. For instance, computational analyses of related systems have revealed that secondary interactions, like the coordination of a functional group to the metal center, can stabilize key intermediates by a significant margin, thereby favoring the desired reaction pathway over side reactions. princeton.edu

Interactive Data Table: Calculated Free Energy Barriers for Suzuki-Miyaura Coupling Steps

This table presents hypothetical, yet representative, data from computational studies, illustrating how the pendant hydroxyl group in a ligand like 1-Propanol, 3-(diphenylphosphino)- can influence the energy barriers of a palladium-catalyzed Suzuki-Miyaura coupling. The values demonstrate a significant reduction in the energy barrier for the transmetalation step, which is often rate-limiting.

Catalytic StepLigandCalculated Free Energy Barrier (kJ/mol)
Oxidative AdditionGeneric Phosphine65
Oxidative Addition1-Propanol, 3-(diphenylphosphino)-63
TransmetalationGeneric Phosphine110
Transmetalation1-Propanol, 3-(diphenylphosphino)-85
Reductive EliminationGeneric Phosphine50
Reductive Elimination1-Propanol, 3-(diphenylphosphino)-48

Note: The data in this table is illustrative and based on trends reported in computational studies of similar systems. researchgate.net

Future Research Directions and Advanced Applications of 1 Propanol, 3 Diphenylphosphino

Development of Novel Derivatives for Tuned Steric and Electronic Properties

The efficacy of a phosphine (B1218219) ligand in a metal-catalyzed reaction is fundamentally governed by its steric and electronic properties. umb.edupsu.edu The structure of 1-Propanol, 3-(diphenylphosphino)- offers multiple avenues for modification to fine-tune these characteristics for specific catalytic applications.

Future research will likely focus on synthesizing novel derivatives by modifying both the phenyl groups on the phosphorus atom and the propanol (B110389) backbone. Altering the substituents on the aryl rings of the diphenylphosphino group can systematically adjust the electronic nature of the phosphorus donor atom. nih.gov For instance, introducing electron-donating groups (e.g., methoxy, alkyl) would increase the electron density on the phosphorus, enhancing its σ-donor capability and potentially increasing the reactivity of the catalytic center in processes like oxidative addition. psu.edu Conversely, electron-withdrawing groups (e.g., trifluoromethyl, halides) would decrease the donor strength, making the ligand a better π-acceptor, which can be beneficial in other catalytic steps. umb.edu

Steric hindrance, a critical factor for controlling selectivity, can be precisely adjusted by introducing bulky groups at the ortho-positions of the phenyl rings. chemistryviews.org This increased steric bulk can create a specific coordination environment around the metal center, influencing the regioselectivity and stereoselectivity of a reaction.

The hydroxyl group on the propanol chain is another key site for derivatization. It can be converted into ethers or esters, which not only modifies the steric environment but also alters the ligand's solubility and potential for secondary interactions with substrates or reagents.

Table 1: Potential Derivatives of 1-Propanol, 3-(diphenylphosphino)- and Their Tuned Properties

Derivative Modification Site Anticipated Change in Properties Potential Application
3-(bis(4-methoxyphenyl)phosphino)propan-1-olPhenyl GroupsIncreased electron-donating abilityEnhancing oxidative addition in cross-coupling
3-(bis(2-methylphenyl)phosphino)propan-1-olPhenyl GroupsIncreased steric bulk (cone angle)Improving stereoselectivity in asymmetric catalysis
3-(diphenylphosphino)propyl acetatePropanol BackboneModified solubility, blocked H-bondingUse in non-polar solvents, altered substrate interaction
1-methoxy-3-(diphenylphosphino)propanePropanol BackboneModified polarity and steric profileFine-tuning catalyst-substrate interactions

Exploration of Expanded Catalytic Applications in Organic Synthesis

While phosphine ligands are staples in numerous catalytic reactions, the unique features of 1-Propanol, 3-(diphenylphosphino)- suggest its potential in a broader range of organic transformations. chemicalbook.com Its applications in fundamental reactions like Suzuki-Miyaura cross-coupling and asymmetric hydrosilylation are anticipated, with the hydroxyl group offering potential advantages. nih.gov

The hydroxyl moiety can enhance the catalyst's solubility in polar or protic solvents, including more environmentally benign options like water or alcohols. This could be particularly advantageous in reactions involving polar substrates. Furthermore, the hydroxyl group can engage in hydrogen bonding, either intramolecularly to influence the coordination geometry or intermolecularly to interact with and orient a substrate, potentially leading to enhanced reactivity and selectivity.

Future investigations will likely explore its use in reactions where bifunctionality is advantageous. For example, in hydroformylation, the phosphine can coordinate to the rhodium or cobalt center, while the hydroxyl group could facilitate the protonolysis step or influence the regioselectivity towards the desired aldehyde isomer. Similarly, in reactions involving polar or functionalized substrates, this ligand could offer superior performance compared to simple triarylphosphines.

Integration into Multicomponent and Cascade Catalytic Systems

Multicomponent reactions (MCRs), which combine three or more reactants in a single step, and cascade reactions, involving sequential transformations without isolating intermediates, are powerful tools for building molecular complexity efficiently. nih.govrsc.org The development of catalysts that can orchestrate these complex events is a major goal in modern synthesis.

The structure of 1-Propanol, 3-(diphenylphosphino)- is particularly well-suited for such advanced catalytic systems. Research has shown that related 3-hydroxypropionitrile (B137533) derivatives can participate in palladium-catalyzed multicomponent cascade reactions. nih.gov This strongly suggests that a phosphine-containing analogue could be used to construct novel and complex molecular architectures. For instance, a palladium complex of 1-Propanol, 3-(diphenylphosphino)- could initiate a cascade by coordinating to a starting material via the phosphine, while the hydroxyl group participates in a subsequent reaction step or helps to stabilize a key intermediate.

One can envision a three-component reaction where the phosphine-ligated metal center catalyzes a cross-coupling, and the pendant hydroxyl group subsequently captures an electrophile generated in situ, all within a single pot. rug.nl The ability of protic groups like alcohols to be tolerated in certain palladium-catalyzed cascades further supports the feasibility of this approach. The design of such systems would represent a significant step forward in synthetic efficiency, allowing for the rapid assembly of complex target molecules.

Design of Catalytic Systems Employing Green Chemistry Principles

The principles of green chemistry advocate for the design of chemical processes that are environmentally benign, efficient, and sustainable. triplepundit.comrsc.org 1-Propanol, 3-(diphenylphosphino)- offers several features that can be exploited in the development of greener catalytic systems.

A key strategy in green catalysis is the heterogenization of homogeneous catalysts to facilitate their recovery and reuse. The hydroxyl group of 1-Propanol, 3-(diphenylphosphino)- provides a convenient handle for immobilization. It can be covalently attached to a solid support, such as silica (B1680970), polymers, or magnetic nanoparticles. rsc.org The resulting supported catalyst could be easily separated from the reaction mixture by filtration or magnetic decantation, allowing for its reuse and minimizing metal contamination of the product.

Furthermore, the inherent polarity of the hydroxyl group can be leveraged to design catalytic systems that operate in greener solvents. This could involve aqueous biphasic catalysis, where the catalyst resides in the aqueous phase and is easily separated from the organic product phase, or reactions in bio-derived solvents like ethanol (B145695) or 2-methyltetrahydrofuran. The development of selective hydrogenation processes in continuous flow reactors is another green approach where such ligands could be beneficial. nih.gov

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